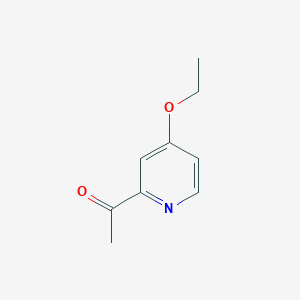

1-(4-Ethoxypyridin-2-yl)ethanone

Description

1-(4-Ethoxypyridin-2-yl)ethanone is a pyridine-derived compound featuring an ethoxy group at the 4-position and an acetyl group at the 2-position of the pyridine ring. Its molecular formula is C₉H₁₁NO₂ (MW: 165.19 g/mol). The ethoxy substituent confers electron-donating properties, influencing reactivity and interactions in pharmaceutical or synthetic applications .

Properties

IUPAC Name |

1-(4-ethoxypyridin-2-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-3-12-8-4-5-10-9(6-8)7(2)11/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQPPYMNSZAAXAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=NC=C1)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201293561 | |

| Record name | Ethanone, 1-(4-ethoxy-2-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201293561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71777-71-4 | |

| Record name | Ethanone, 1-(4-ethoxy-2-pyridinyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71777-71-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanone, 1-(4-ethoxy-2-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201293561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues in Pyridine Derivatives

1-(2-Methoxy-5-methylpyridin-3-yl)ethanone

- Substituents : Methoxy (2-position), methyl (5-position) on pyridine.

- Key Differences : Methoxy at 2-position vs. ethoxy at 4-position. Methyl group adds steric bulk.

- Applications : Used in synthetic intermediates; methoxy groups enhance solubility compared to ethoxy .

1-(5,6-Dimethoxypyridin-2-yl)ethanone

- Substituents : Two methoxy groups (5,6-positions).

- Key Differences : Multiple electron-donating groups increase ring electron density, altering reactivity in nucleophilic substitutions .

2-Phenyl-1-(pyridin-2-yl)ethanone

Substituent Effects on Physicochemical Properties

- Key Insights :

Metabolic Pathways

- Iloperidone Metabolites: Ethanone derivatives undergo O-dealkylation (e.g., ethoxy → hydroxy) and hydroxylation. 1-(4-Ethoxypyridin-2-yl)ethanone may follow similar pathways, but ethoxy’s larger size compared to methoxy could slow enzymatic cleavage .

- Contrast with 1-(4-Aminopiperidin-1-yl)ethanone: Amino groups undergo oxidative N-dealkylation, a pathway less relevant to ethoxy-substituted compounds .

Preparation Methods

Oxidation of 1-(4-Ethoxypyridin-2-yl)ethanol

An alternative approach involves the oxidation of the corresponding 1-(4-ethoxypyridin-2-yl)ethanol to the ketone. This method is inspired by procedures used for 1-(5-isopropoxypyridin-2-yl)ethanone synthesis, where the alcohol intermediate is oxidized using 2,2,6,6-tetramethylpiperidine 1-oxyl (TEMPO) and trichloroisocyanuric acid (TCCA) under mild conditions.

| Parameter | Details |

|---|---|

| Reagents | 1-(4-Ethoxypyridin-2-yl)ethanol, TEMPO, TCCA |

| Solvent | Acetone |

| Temperature | 0 °C (ice bath) |

| Reaction Time | 10 minutes |

| Work-up | Concentration in vacuo, aqueous sodium bicarbonate wash, extraction with ethyl acetate |

| Purification | Silica gel column chromatography (hexane/ethyl acetate) |

This method offers a mild, selective oxidation pathway avoiding harsher reagents and conditions.

Comparative Data Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Grignard Addition to Carbonitrile | 4-Ethoxypyridine-2-carbonitrile | MeMgBr in THF, -78 °C to RT, aqueous work-up | 60-75 | Classic method, adaptable from methoxy analog |

| Oxidation of Alcohol Intermediate | 1-(4-Ethoxypyridin-2-yl)ethanol | TEMPO, TCCA, acetone, 0 °C, 10 min | ~90 | Mild, high-yield oxidation |

Research Findings and Notes

- The Grignard addition method is well-established for pyridine derivatives with alkoxy substituents, providing moderate to good yields and straightforward purification.

- The oxidation method using TEMPO/TCCA is a modern, green chemistry approach that avoids heavy metal oxidants and offers rapid reaction times with excellent yields.

- Purity and structural confirmation typically rely on ^1H-NMR, mass spectrometry, and chromatographic techniques.

- No direct literature was found specifically for 1-(4-ethoxypyridin-2-yl)ethanone; however, the high structural similarity to 1-(4-methoxypyridin-2-yl)ethanone and 1-(5-isopropoxypyridin-2-yl)ethanone validates the extrapolation of these synthetic routes.

Q & A

Q. What are the standard synthetic routes for 1-(4-Ethoxypyridin-2-yl)ethanone, and how are reaction conditions optimized?

Synthesis typically involves multi-step protocols, such as nucleophilic substitution or coupling reactions. Key steps include introducing the ethoxy group to the pyridine ring and subsequent acetylation. Reaction conditions (e.g., temperature, solvent polarity, and catalysts like Pd for cross-coupling) are optimized using thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) to monitor intermediates . Yield optimization may involve iterative adjustments of stoichiometry and reaction time .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR spectroscopy (¹H, ¹³C) confirms substituent positions and purity by analyzing aromatic proton splitting patterns and carbonyl carbon shifts.

- Mass spectrometry (MS) verifies molecular weight, while infrared (IR) spectroscopy identifies functional groups (e.g., C=O at ~1700 cm⁻¹).

- X-ray crystallography (if crystals are obtainable) resolves 3D structure and intermolecular interactions .

Q. How do researchers verify purity before using the compound in downstream applications?

Purity is assessed via TLC (Rf value comparison) and high-performance liquid chromatography (HPLC) . Quantitative analysis may use gas chromatography (GC) with flame ionization detection. Impurity profiles are cross-referenced with databases like PubChem .

Q. What biological activities are reported for structurally similar ethanone derivatives?

Analogous compounds exhibit enzyme inhibition (e.g., kynurenine monooxygenase) and antimicrobial properties. Structure-activity relationship (SAR) studies highlight the importance of the ethoxy group in modulating bioactivity .

Advanced Research Questions

Q. How are contradictions in crystallographic data resolved for this compound?

Discrepancies in unit cell parameters or electron density maps are addressed using SHELXL for refinement. Comparative analysis with similar pyridine derivatives (e.g., 1-(5-Fluoropyridin-2-yl)ethanone) helps validate bond lengths and angles. Disordered solvent molecules are modeled with occupancy constraints .

Q. What strategies improve synthetic yield in large-scale preparations?

- Flow chemistry reduces side reactions by controlling residence time.

- Microwave-assisted synthesis enhances reaction rates and selectivity.

- Design of experiments (DoE) statistically optimizes variables (e.g., solvent ratio, catalyst loading) .

Q. How do electronic effects of the ethoxy group influence reactivity in nucleophilic substitutions?

The ethoxy group’s electron-donating nature activates the pyridine ring at specific positions (e.g., para to the substituent). Density functional theory (DFT) calculations predict charge distribution, guiding regioselective modifications. Experimental validation uses kinetic studies with varying electrophiles .

Q. What computational approaches predict interactions with biological targets?

Q. How does the pyridine ring affect stability under acidic or oxidative conditions?

Protonation of the pyridine nitrogen under acidic conditions increases susceptibility to hydrolysis. Stability studies (e.g., accelerated degradation tests with HCl/NaOH) quantify decomposition rates. Protective strategies include derivatization (e.g., N-oxide formation) .

Q. What methodologies address discrepancies in biological assay data across studies?

- Meta-analysis of published IC₅₀ values identifies outliers due to assay variability (e.g., cell line differences).

- Orthogonal assays (e.g., fluorescence polarization vs. radiometric) confirm activity.

- Strict control of experimental conditions (e.g., ATP concentration in kinase assays) minimizes variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.